Crystal Structure and Hydrogen-Bonding Network: A Defined Solid-State Identity
The solid-state structure of 7-oxo-7-(phenylamino)heptanoic acid is defined by a centrosymmetric dimer formation via O-H···O hydrogen bonds (carboxylic acid dimer) and further linked into chains via N-H···O hydrogen bonds. This exact pattern is shared with its six-carbon analog, 6-oxo-6-(phenylamino)hexanoic acid, but differs from other chain-length analogs. [1]
| Evidence Dimension | Hydrogen-bonding motif in the solid state |
|---|---|
| Target Compound Data | Forms centrosymmetric dimers (O-H···O) and chains (N-H···O) |
| Comparator Or Baseline | 6-(4-chlorophenylamino)-6-oxohexanoic acid and 6-oxo-6-(phenylamino)hexanoic acid |
| Quantified Difference | Identical hydrogen-bond network to 6-oxo-6-(phenylamino)hexanoic acid; distinct from the chlorinated analog due to different crystal packing. |
| Conditions | Single-crystal X-ray diffraction at ambient temperature. |
Why This Matters
The defined crystalline phase ensures batch-to-batch consistency and predictable behavior in solid-state formulation or analytical method development, differentiating it from amorphous or polymorphic analogs.
- [1] Feeder, N., & Jones, W. (1994). 2 ω-Oxo-ω-(phenylamino)aliphatic acids. Acta Crystallographica Section C: Crystal Structure Communications, 50(11), 1732–1734. View Source
